tert-Butyl ((1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-4-yl)methyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate group, and a dioxaborolane moiety. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
The synthesis of tert-Butyl ((1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-4-yl)methyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: This step involves the cyclization of appropriate precursors to form the 1,2-dihydropyridine ring.
Introduction of the dioxaborolane group: This is achieved through a borylation reaction, where a boron-containing reagent is introduced to the pyridine ring.
Attachment of the carbamate group: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
tert-Butyl ((1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-4-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl ((1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-4-yl)methyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique reactivity and stability.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-4-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
tert-Butyl ((1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-4-yl)methyl)carbamate can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different functional groups or substituents.
This compound: Another similar compound with variations in the dioxaborolane moiety or the carbamate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C18H29BN2O5 |
---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
tert-butyl N-[[1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C18H29BN2O5/c1-16(2,3)24-15(23)20-10-12-9-14(22)21(8)11-13(12)19-25-17(4,5)18(6,7)26-19/h9,11H,10H2,1-8H3,(H,20,23) |
InChI Key |
UICVZWCFJQFOIA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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